3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25) |
InChI Key |
DEAXNVSZOIWTHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable amidoxime with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxadiazole moieties under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biological pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
A. 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Substituents : Cyclopropyl pyrazole and trifluoromethylphenyl.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility compared to the butoxyphenyl group. The cyclopropyl substituent introduces steric constraints distinct from the 2-butoxyphenyl’s linear chain.
- Implications : Enhanced electrophilic character may improve binding to hydrophobic enzyme pockets but limit blood-brain barrier penetration .
B. 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole ()
- Substituents : Chlorophenylsulfonylmethyl.
- Key Differences : The sulfonyl group is electron-withdrawing, contrasting with the electron-donating butoxy group. This could reduce nucleophilicity at the oxadiazole ring, altering reactivity in nucleophilic substitution reactions.
- Implications: Potential for improved enzyme inhibition (e.g., kinase targets) due to sulfonyl’s hydrogen-bond acceptor properties .
Pyrazole Ring Modifications
A. 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole ()
- Structure : Lacks the oxadiazole core; pyrazole is substituted with fluorophenyl.
- Key Differences: Fluorine’s electronegativity enhances dipole interactions but reduces lipophilicity compared to butoxyphenyl.
- Implications : Reduced molecular weight (282.27 g/mol vs. ~450 g/mol for the target compound) may improve solubility but shorten metabolic half-life .
B. 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole ()
- Structure : Dihydropyrazole with tert-butyl group.
- Key Differences : Saturation of the pyrazole ring increases conformational flexibility. The tert-butyl group enhances lipophilicity (logP ~3.5) compared to the butoxyphenyl’s moderate logP (~2.8).
Substituent-Driven Pharmacological Profiles
Table 1: Comparative Pharmacological and Physicochemical Properties
Key Challenges :
- Steric hindrance from the 2-butoxyphenyl group may slow coupling reactions.
- Oxadiazole ring stability under basic or acidic conditions requires careful optimization .
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anti-inflammatory effects, and presents relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure features a unique combination of a benzo[d][1,3]dioxole moiety and a pyrazole derivative linked through an oxadiazole ring, which may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to oxadiazoles and pyrazoles. For instance:
- Synthesis and Screening : A series of derivatives were synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated significant inhibition zones in agar diffusion tests compared to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited MIC values as low as 80 nM against Staphylococcus aureus, indicating potent antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been investigated:
- Inhibition of COX Enzymes : Several pyrazole derivatives have shown high inhibitory activity against COX-2 enzymes, with IC50 values ranging from 0.02 to 0.04 µM. This suggests that modifications in the chemical structure can enhance anti-inflammatory effects .
- Comparative Studies : In comparative studies, certain derivatives exhibited better anti-inflammatory activities than established drugs like diclofenac, indicating their potential as therapeutic agents .
Study 1: Antibacterial Evaluation
A study focused on synthesizing 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles found that these compounds displayed significant antibacterial activity. The most promising derivative showed MIC values significantly lower than conventional antibiotics .
Study 2: Anti-inflammatory Assessment
Another investigation into the anti-inflammatory properties of pyrazole derivatives revealed that specific substitutions on the pyrazole ring led to enhanced COX-2 inhibition. Compounds demonstrated superior performance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : React benzo[d][1,3]dioxol-5-yl hydrazine derivatives with β-keto esters to form dihydro-pyrazole intermediates (e.g., 4,5-dihydro-1H-pyrazole) .
Oxadiazole Ring Closure : Use acid chlorides and triethylamine in chloroform to cyclize carbohydrazide intermediates into 1,2,4-oxadiazole rings .
- Key Intermediates :
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (precursor for oxadiazole formation) .
- Acylated derivatives for regioselective functionalization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on diagnostic peaks like the pyrazoline-H (δ 5.35 ppm), OCH2O (δ 5.93 ppm), and tert-butyl groups (δ 1.29 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., observed m/z 480.28 vs. calculated 480.20 for C25H28N4O6) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C17—C16—O1 angle: 109.5°) for structural validation .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer :
- Anticonvulsant Activity : Pyrazole-oxadiazole hybrids show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Prioritize in vivo screening with dose-dependent protocols .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria, referencing pyrazole-triazole-thiadiazine derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole ring closure under varying solvent conditions?
- Methodological Answer :
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF) vs. chloroform. Chloroform minimizes side reactions due to low polarity .
- Catalytic Additives : Use triethylamine (0.92 mL, 6.5 mmol) to neutralize HCl byproducts and improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to <1 hour while maintaining >80% yield, as demonstrated for similar heterocycles .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- In Silico ADMET : Use SwissADME or ProTox-II to predict blood-brain barrier permeability (critical for CNS-targeted anticonvulsants) and hepatotoxicity .
- Molecular Docking : Target GABA receptors (e.g., PDB ID 6X3T) to assess binding affinity. Prioritize Glide SP/XP scoring in Schrödinger Suite .
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping pyrazoline-H signals at δ 3.48–3.54 ppm) .
- Crystallographic Validation : Compare experimental X-ray bond lengths/angles (e.g., C18—C17—O2: 128.8°) with computational models .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for pyrazole-oxadiazole hybrids?
- Methodological Answer :
- Fragment-Based Design : Systematically replace substituents (e.g., tert-butyl vs. ferrocenyl groups) and assay bioactivity .
- Pharmacophore Mapping : Highlight essential moieties (e.g., benzo[d][1,3]dioxole for anticonvulsant activity) using Discovery Studio .
- Data Table :
| Substituent | Biological Activity (IC50) | Key Interaction |
|---|---|---|
| tert-Butyl | 12 μM (GABA-A) | Hydrophobic |
| Ferrocenyl | 8 μM (CYP450 inhibition) | π-Stacking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
